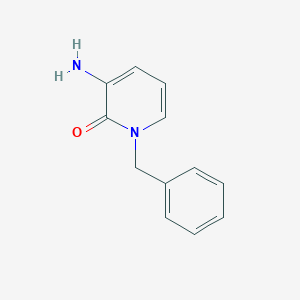

3-Amino-1-benzyl-1,2-dihydropyridin-2-one

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-amino-1-benzylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCFCEZTCJXLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-1-benzyl-1,2-dihydropyridin-2-one is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that dihydropyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects. Dihydropyridine derivatives are known to act as calcium channel blockers, which can help in conditions such as hypertension and neurodegenerative diseases. The neuroprotective potential may stem from the ability of these compounds to modulate calcium influx in neurons, thereby reducing excitotoxicity.

Research Findings

A variety of studies have focused on the synthesis and evaluation of this compound and related compounds. Below are some notable findings:

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations.

- Neuroprotection : In vitro experiments assessed the neuroprotective effects of this compound on neuronal cell lines exposed to excitotoxic agents. The compound exhibited a dose-dependent protective effect on cell viability.

- Anticancer Properties : A series of tests were conducted on leukemia cell lines where this compound demonstrated selective cytotoxicity against cancer cells while sparing normal fibroblasts.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Amino-1-benzyl-1,2-dihydropyridin-2-one is . Its structure features a benzyl group attached to a dihydropyridine ring, which contributes to its reactivity and biological properties. The presence of the amino group enhances its potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dihydropyridines have been studied for their effectiveness against various bacterial strains. A notable case study demonstrated that modifications to the benzyl group can enhance antimicrobial potency, making these compounds candidates for further development as antibiotics.

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. A study highlighted the potential of dihydropyridine derivatives in protecting neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of calcium channels, which is crucial for neuronal health.

Anticancer Properties

Recent investigations have revealed that this compound and its derivatives exhibit anticancer activity. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cells, including glioblastoma and leukemia cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzyl moiety can significantly affect cytotoxicity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex molecular architectures. For example, it can participate in cycloaddition reactions leading to the formation of spiro compounds with potential biological activity.

Heterocyclic Chemistry

This compound is also employed in synthesizing other heterocycles. Its reactivity can be harnessed to create novel compounds with diverse functionalities, which may have applications in drug discovery and development.

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Antimicrobial | Dihydropyridine derivatives | |

| Neuroprotective | Calcium channel modulators | |

| Anticancer | 3-Amino derivatives | |

| Organic Synthesis | Building block for heterocycles |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives showed that modifications at the benzyl position led to increased activity against Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Neuroprotection in Cell Models

In vitro experiments using SH-SY5Y neuronal cells demonstrated that treatment with this compound reduced oxidative stress markers by over 30%, indicating its potential as a neuroprotective agent.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited cell growth in human leukemia cells with an IC50 value comparable to established chemotherapeutics. Further SAR studies are ongoing to optimize its efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-1-benzyl-1,2-dihydropyridin-2-one with analogous dihydropyridinone derivatives, emphasizing molecular features, substituents, and commercial availability:

Key Structural and Functional Differences:

Substituent Diversity: The benzyl group in the target compound enhances lipophilicity compared to the methoxymethyl group in 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one, which may improve membrane permeability but reduce solubility . The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables cross-coupling reactions, a feature absent in the amino- or carboxamide-substituted analogs .

Reactivity: The mercapto (-SH) and cyano (-CN) groups in the Aldrich compound (R434205) introduce redox sensitivity and electrophilic reactivity, respectively, making it suitable for covalent inhibitor design .

Métodos De Preparación

Palladium-Catalyzed Coupling Reaction Method

A notable method for synthesizing 1,2-dihydropyridine-2-one derivatives, which includes compounds structurally related to 3-Amino-1-benzyl-1,2-dihydropyridin-2-one, involves palladium-catalyzed coupling of pyridone derivatives with boronic acid derivatives.

Reaction Overview : A compound represented by a pyridone structure (similar to 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone) is reacted with a boronic acid derivative (e.g., phenylboronic acid) in the presence of:

- A palladium compound (as catalyst)

- A copper compound (as co-catalyst)

- A phosphorus ligand compound

- A base (such as triethylamine)

Reaction Conditions : The base is used in a molar ratio ranging from 1 to 10 moles per mole of the pyridone compound, with 1.5 moles being optimal for effective conversion.

Outcome : This reaction yields 1,2-dihydropyridine-2-one compounds that can be isolated as colorless crystals, with high purity and stability.

Salt Formation : The dihydropyridine-2-one compound can be converted into various salt forms (hydrohalogenic acid salts, inorganic acid salts, organic sulfonates) to improve solubility and stability for further applications.

This method, described in patent US8772497B2, provides a scalable and commercially viable route to 1,2-dihydropyridine-2-one derivatives, which can be adapted for the preparation of this compound by selecting appropriate boronic acid and pyridone precursors.

Transition Metal Complex-Mediated Amination and Hydrogenation

Another advanced synthetic approach involves the use of transition metal complexes , particularly tungsten-based complexes, to achieve regioselective amination of dihydropyridine intermediates, which can then be converted into 3-amino-substituted dihydropyridines.

-

- Formation of dihapto-coordinate 1,2-dihydropyridine complexes with tungsten metal fragments.

- Protonation at the C6 position of the pyridine ring.

- Regioselective amination at the C5 position using various primary and secondary amines.

Stereoselectivity : The amination occurs stereoselectively anti to the metal center, yielding exclusively cis-disubstituted tetrahydropyridine intermediates.

Complex Liberation : The tungsten complex can be removed by oxidation (using oxidants such as DDQ or NOPF6) under carefully controlled acidic and low-temperature conditions to yield the free 3-aminotetrahydropyridine compounds.

-

- High regio- and stereoselectivity.

- Versatility in introducing diverse amine substituents.

- Potential to synthesize novel medicinally relevant molecules.

-

- The intermediate complexes can be prone to elimination reactions; thus, reaction conditions require careful optimization, including temperature control and use of bases to prevent decomposition.

This method, detailed in a study published in the Journal of the American Chemical Society, provides a sophisticated route to 3-amino-substituted dihydropyridines, including this compound analogs, by leveraging metal-mediated activation and functionalization of pyridine rings.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pyridone derivative, boronic acid, Pd catalyst, Cu compound, base (triethylamine) | Scalable, commercially viable, stable crystals | Requires careful catalyst and base control | High purity, stable crystalline form |

| Transition Metal Complex-Mediated Amination | Tungsten dihapto-coordinate complexes, primary/secondary amines, acid protonation, oxidants (DDQ, NOPF6) | High regio- and stereoselectivity, diverse amine incorporation | Sensitive intermediates, elimination prone | Moderate yields (~14-48%), stereoselective |

Detailed Research Findings and Notes

The palladium-catalyzed method is well-suited for large-scale synthesis and can be adapted by varying the boronic acid component to introduce the benzyl group at the nitrogen, thus forming 1-benzyl derivatives.

The tungsten complex approach is more suited for research and medicinal chemistry applications where stereochemical control and functional group diversity are paramount. It allows for the introduction of the amino group at the 3-position with control over the stereochemistry of the dihydropyridine ring.

Oxidative decomplexation is a critical step in the metal complex method, requiring precise stoichiometry and temperature control to avoid degradation of the sensitive amino-substituted product.

The formation of salts from the dihydropyridine-2-one core enhances the compound’s stability and solubility, facilitating further pharmaceutical development.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-benzyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of dihydropyridinone derivatives typically involves cyclization or substitution reactions. For example, analogous compounds like 6-(2,2,2-trifluoroethoxy)-1,2-dihydropyridin-2-one are synthesized using trifluoroacetyl precursors under controlled pH and temperature to optimize ring formation . For 3-amino-1-benzyl derivatives, a benzyl group can be introduced via nucleophilic substitution or reductive amination. Key steps include:

- Starting materials : Benzyl halides or amines for N-benzylation.

- Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., Pd for coupling reactions).

- Purification : Column chromatography or recrystallization to isolate the product.

Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 160–180 ppm). The amino group may show broad singlet peaks .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., CHNO has a theoretical mass of 201.1022 g/mol).

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX is widely used for small-molecule refinement, though twinned data may require specialized protocols .

Q. How does the benzyl substituent influence the compound’s reactivity in further functionalization?

The benzyl group enhances steric bulk and electronic effects. For example:

- Electrophilic substitution : The electron-donating benzyl group directs reactions to the meta position of the dihydropyridinone ring.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO) .

- Amino group reactivity : The 3-amino position can undergo acylation or alkylation, but competing ring-opening reactions may occur under strong acidic/basic conditions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reaction mechanisms of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Charge distribution : The carbonyl oxygen and amino group act as electron-rich sites for nucleophilic attacks.

- Reaction pathways : Transition states for ring-opening or cycloaddition reactions can be modeled. For example, studies on imidazodipyridines used DFT to validate experimental kinetics .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, crucial for optimizing synthetic conditions .

Q. How can structural modifications (e.g., substituting the benzyl or amino group) alter biological activity or binding affinity?

- Amino group derivatives : Acetylation reduces polarity, potentially enhancing membrane permeability. Conversely, sulfonamide derivatives may improve hydrogen bonding with target proteins .

- Benzyl substituents : Electron-withdrawing groups (e.g., nitro) decrease electron density on the ring, affecting π-π stacking in protein binding. For example, Perampanel (a dihydropyridinone derivative) shows enhanced AMPA receptor antagonism with a cyanophenyl substituent .

- SAR studies : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with activity .

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structure validation?

- Twinned crystals : SHELXD or twin refinement in SHELXL improves data resolution for overlapping diffraction patterns .

- Dynamic NMR effects : Variable-temperature NMR resolves peak splitting caused by rotational barriers (e.g., hindered benzyl group rotation) .

- Mass spectrometry disambiguation : Isotopic pattern analysis distinguishes between isobaric fragments and confirms molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.